molecular formula C48H82O20 B591365 Hosenkoside A

Hosenkoside A

Cat. No.: B591365
M. Wt: 979.2 g/mol
InChI Key: JUKFJOYCFLIWIA-MDQYKXRHSA-N
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Description

Hosenkoside A (C₄₈H₈₂O₂₀, MW 979.15, CAS 156791-82-1) is a baccharane-type glycoside isolated from the seeds of Impatiens balsamina (commonly known as garden balsam) . It exhibits significant antitumor activity by inducing apoptosis and cell cycle arrest in cancer cells . Structurally, it consists of a triterpenoid aglycone (baccharane skeleton) linked to sugar moieties. Its solubility profile includes methanol and DMSO (51.06 mM in DMSO), and it is commercially available for pharmacological research . Pharmacokinetic studies in rats show a peak plasma concentration of 162.08 ± 139.87 ng/mL at 0.67 hours post-oral administration and a terminal half-life of 5.39 ± 2.06 hours .

Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(1R,2S,2'S,4aR,4bR,6aS,7R,8S,10aR,10bR,12aR)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7-hydroxy-2'-[(2S)-1-hydroxypropan-2-yl]-1,4a,10a,10b-tetramethylspiro[3,4,4b,5,6,6a,7,9,10,11,12,12a-dodecahydro-2H-chrysene-8,5'-oxane]-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H82O20/c1-22(16-49)24-8-13-48(21-62-24)15-14-46(4)23(40(48)61)6-7-29-44(2)11-10-30(45(3,28(44)9-12-47(29,46)5)20-63-41-37(59)34(56)31(53)25(17-50)64-41)67-43-39(36(58)33(55)27(19-52)66-43)68-42-38(60)35(57)32(54)26(18-51)65-42/h22-43,49-61H,6-21H2,1-5H3/t22-,23+,24-,25+,26+,27+,28+,29+,30-,31+,32+,33+,34-,35-,36-,37+,38+,39+,40+,41+,42-,43-,44-,45-,46+,47+,48+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUKFJOYCFLIWIA-MDQYKXRHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1CCC2(CCC3(C(C2O)CCC4C3(CCC5C4(CCC(C5(C)COC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C)CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)[C@@H]1CC[C@@]2(CC[C@@]3([C@@H]([C@H]2O)CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@@]5(C)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)C)CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H82O20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

979.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hosenkoside A is typically isolated from the dried seeds of Impatiens balsamina L. The extraction process involves several steps, including solvent extraction, chromatographic separation, and purification. The compound is identified and characterized using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) .

Chemical Reactions Analysis

Hosenkoside A undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

Scientific Research Applications

Mechanism of Action

Hosenkoside A exerts its effects primarily through its interaction with cellular pathways involved in cell growth and apoptosis. It targets specific molecular pathways, leading to the inhibition of cancer cell proliferation and the induction of programmed cell death .

Comparison with Similar Compounds

Structural Isomers: Hosenkoside B and C

Hosenkoside A, B, and C are C-26/C-28 positional isomers with identical molecular formulas (C₄₈H₈₂O₂₀) but differ in the substitution position of their sugar chains (Table 1). Traditional tandem mass spectrometry (MS/MS) fails to distinguish them due to identical fragmentation patterns (e.g., m/z 631.3844 fragment ion) . However, traveling wave ion mobility spectrometry (TWIMS) coupled with predicted collision cross-section (CCS) values enables differentiation:

  • CCS Values :
    • This compound: 296.9 Ų (predicted), 11.45 ms drift time .
    • Hosenkoside B: 296.9 Ų (predicted), 10.55 ms drift time .
    • Hosenkoside C: 292.7 Ų (predicted), 10.13 ms drift time .

Despite identical predicted CCS values for A and B, their actual drift times reveal Hosenkoside B has a smaller CCS than A, attributed to its higher polarity . Chromatographically, this compound elutes later (24.16 min) than B (20.35 min) and C (22.38 min), consistent with its lower polarity .

Table 1: Structural and Physicochemical Comparison of this compound, B, and C

Parameter This compound Hosenkoside B Hosenkoside C
Molecular Formula C₄₈H₈₂O₂₀ C₄₈H₈₂O₂₀ C₄₈H₈₂O₂₀
CAS Number 156791-82-1 Not reported 156764-83-9
Sugar Chain Position C-28 C-26 C-26 (distinct configuration)
CCS Value (Ų) 296.9 296.9 292.7
Drift Time (ms) 11.45 10.55 10.13
Polarity Moderate High High

Other Hosenkoside Derivatives

The Hosenkoside family includes additional members with expanded sugar chains or aglycone modifications:

  • Hosenkoside K (C₅₄H₉₂O₂₅, MW 1141.29, CAS 160896-49-1): Features an additional hexose unit compared to this compound .
  • Hosenkoside M (C₅₃H₉₀O₂₄, MW 1111.8, CAS 161016-51-9): Contains a modified aglycone structure with anti-prostate cancer activity .
  • Hosenkoside G (C₄₇H₈₀O₁₉, MW 949.14, CAS 160896-46-8): Lacks one hydroxyl group compared to this compound .

Table 2: Key Derivatives of this compound

Compound Molecular Formula Molecular Weight CAS Number Notable Features
Hosenkoside K C₅₄H₉₂O₂₅ 1141.29 160896-49-1 Extra hexose unit
Hosenkoside M C₅₃H₉₀O₂₄ 1111.8 161016-51-9 Modified aglycone; targets prostate cancer
Hosenkoside G C₄₇H₈₀O₁₉ 949.14 160896-46-8 Reduced hydroxylation

Pharmacological and Functional Differences

While all Hosenkosides share antitumor properties, their biological specificity varies:

  • This compound : Broad-spectrum antitumor activity, inducing apoptosis across multiple cancer types .
  • Hosenkoside M : Selectively inhibits prostate cancer cell proliferation and migration .
  • Hosenkoside K : Used in traditional Chinese medicine (TCM) standardization, with roles in metabolic regulation .

Solubility and Bioavailability :

  • This compound’s solubility in DMSO (51.06 mM) facilitates in vitro studies .
  • Derivatives like Hosenkoside K and M exhibit lower solubility due to larger molecular sizes .

Analytical Challenges and Advances

Differentiating Hosenkoside isomers requires TWIMS-CCS or polarity-based chromatography due to limitations in MS/MS . For example, CCSbase-predicted CCS values combined with experimental drift times resolve ambiguities among A, B, and C . Future studies may leverage molecular networking or NMR crystallography for deeper structural insights .

Biological Activity

Hosenkoside A is a baccharane glycoside derived from the seeds of Impatiens balsamina. This compound has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, detailing its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique glycosidic structure, which contributes to its biological activity. The compound belongs to a class of natural products known for their potential therapeutic benefits. Its chemical formula and structure play a crucial role in its interaction with biological systems.

This compound exhibits several mechanisms of action that contribute to its biological effects:

  • Antitumor Activity : this compound has been shown to inhibit the proliferation of various cancer cell lines. For instance, studies indicate that it displays significant growth inhibitory effects against human cancer cell lines such as A375, which is associated with melanoma .
  • Antimicrobial Properties : Research indicates that this compound possesses antimicrobial activity against both gram-positive and gram-negative bacteria. This suggests potential applications in treating infections .
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may have anti-inflammatory properties, which could be beneficial in managing conditions characterized by chronic inflammation.

Antitumor Studies

A significant body of research has focused on the antitumor properties of this compound. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells through various pathways, including the modulation of gene expression related to cell cycle regulation and apoptosis .

StudyCell LineEffectReference
Inhibition of proliferationA375 (melanoma)Significant growth inhibition
Apoptosis inductionVarious cancer linesIncreased apoptosis markers

Antimicrobial Studies

This compound has also been evaluated for its antimicrobial efficacy. In a study assessing its activity against common pathogens, it was found to inhibit the growth of several strains, indicating its potential as a natural antimicrobial agent.

Pathogen TypeActivity ObservedReference
Gram-positive bacteriaInhibition observed
Gram-negative bacteriaModerate inhibition

Case Studies

Several case studies highlight the practical implications of this compound's biological activities:

  • Anticancer Efficacy : A case study involving cervical cancer cells demonstrated that this compound, when used in conjunction with metal complexes, exhibited enhanced inhibitory effects on cancer cell proliferation compared to controls. This suggests that modifying this compound with metal complexes may improve its therapeutic efficacy .
  • Antimicrobial Applications : Another study explored the use of this compound in developing new antimicrobial formulations. The results indicated that formulations containing this compound showed improved effectiveness against resistant bacterial strains, highlighting its potential role in combating antibiotic resistance .

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